N-tert-butyl-5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
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Overview
Description
N-tert-butyl-5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a complex organic compound with the molecular formula C25H31N3O2S. Let’s break down its structure:
Molecular Formula: CHNOS
Average Mass: 464.555 Da
Monoisotopic Mass: 464.168213 Da
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves Suzuki–Miyaura (SM) cross-coupling, which is a powerful carbon–carbon bond-forming reaction. In SM coupling, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The N-tert-butyl-5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide can be synthesized using boron reagents tailored for specific SM coupling conditions .
Industrial Production: The industrial production methods for this compound may involve large-scale SM coupling reactions, optimization of reaction conditions, and purification steps.
Chemical Reactions Analysis
Reactivity: N-tert-butyl-5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide can undergo various chemical reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced or replaced.
Other Transformations: Additional reactions may occur depending on the reaction conditions.
Common Reagents: Common reagents used in its reactions include boron-based compounds, palladium catalysts, and halides.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and substituents present.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with biological targets.
Mechanism of Action
The exact mechanism by which N-tert-butyl-5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have information on similar compounds at the moment, further research could reveal its uniqueness and comparative features.
Properties
Molecular Formula |
C27H30N4O2S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-tert-butyl-5-[4-(2,5-dimethylanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C27H30N4O2S/c1-17-11-12-18(2)23(15-17)28-26-22-10-8-7-9-21(22)25(29-30-26)20-14-13-19(3)24(16-20)34(32,33)31-27(4,5)6/h7-16,31H,1-6H3,(H,28,30) |
InChI Key |
CXIUVYRMTPJIKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
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